molecular formula C9H9IO B8696653 1-(4-Iodo-2-methylphenyl)ethanone

1-(4-Iodo-2-methylphenyl)ethanone

Cat. No.: B8696653
M. Wt: 260.07 g/mol
InChI Key: HXTNKWJFMRPNEZ-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)ethanone is an aromatic ketone featuring an acetyl group (-COCH₃) attached to a phenyl ring substituted with iodine at the para-position and a methyl group at the ortho-position. Its molecular formula is C₉H₉IO, with a molecular weight of approximately 259.9 g/mol. The iodine atom, being a heavy halogen, contributes significantly to its molecular weight and influences its electronic properties through inductive effects. The methyl group at the ortho-position may sterically hinder reactions at the aromatic ring while also providing mild electron-donating effects.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(4-iodo-2-methylphenyl)ethanone

InChI

InChI=1S/C9H9IO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3

InChI Key

HXTNKWJFMRPNEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Iodo-2-methylphenyl)ethanone can be contextualized by comparing it to analogous ethanone derivatives, as outlined below:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics References
This compound 4-Iodo, 2-methyl C₉H₉IO ~259.9 Steric hindrance from ortho-methyl; iodine’s electron-withdrawing effect. -
1-(4-Iodo-2-methoxyphenyl)ethanone 4-Iodo, 2-methoxy C₉H₉IO₂ 276.07 Methoxy group enhances solubility in polar solvents via -OCH₃; synthetic routes detailed.
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone 4-Benzyloxy, 2-hydroxy, 3-iodo C₁₅H₁₃IO₃ 368.17 Hydroxy and benzyloxy groups increase polarity; structural analysis via NMR/IR.
1-(4-Hydroxy-3-methoxyphenyl)-2-iodoethanone 4-Hydroxy, 3-methoxy, 2-iodo C₉H₉IO₃ 292.07 Hydrogen-bonding capacity from -OH; potential antioxidant activity.

Key Observations:

  • Substituent Position: The ortho-methyl group in the target compound may reduce reactivity at the aromatic ring compared to para-substituted derivatives (e.g., 1-(4-Iodo-2-methoxyphenyl)ethanone) .
  • Methoxy or hydroxy groups, by contrast, are electron-donating, altering reactivity patterns .
  • Solubility: Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility, whereas non-polar groups (e.g., -CH₃) favor organic solvents .

Physicochemical Data

Property This compound 1-(4-Iodo-2-methoxyphenyl)ethanone 1-(3,4-Dihydroxyphenyl)-2-iodoethanone
Molecular Weight 259.9 276.07 292.07
Polar Groups None Methoxy (-OCH₃) Hydroxy (-OH)
Solubility Likely low in water Moderate in polar solvents High in polar solvents

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